Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate
Overview
Description
Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the chloroacetyl group and the thiazole ring makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
The synthesis of Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate typically involves the reaction of chloroacetyl chloride with 2-amino-1,3-thiazole in the presence of a base, followed by esterification with ethanol. The reaction conditions often include:
Reaction with Chloroacetyl Chloride: This step is carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is typically stirred at low temperatures to control the exothermic nature of the reaction.
Esterification: The intermediate product is then esterified with ethanol in the presence of an acid catalyst, such as sulfuric acid, to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand the mechanism of action of thiazole-based drugs and their interactions with biological targets.
Industrial Applications: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate involves its interaction with various molecular targets, including enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thiazole ring can interact with aromatic residues in the active sites of enzymes, enhancing the binding affinity and specificity .
Comparison with Similar Compounds
Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate can be compared with other thiazole-based compounds such as:
2-Aminothiazole: A simpler thiazole derivative with broad biological activity but lacking the chloroacetyl and ester groups.
Thiazole-4-carboxylic Acid: Contains a carboxyl group instead of the ester, leading to different reactivity and applications.
Chloroacetylthiazole: Similar structure but without the ethyl ester group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Biological Activity
Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits significant antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable subject of study in drug development.
Chemical Structure and Properties
This compound features a thiazole ring substituted with a chloroacetyl group and an ethyl acetate moiety. The presence of nitrogen and sulfur in its structure contributes to its reactivity and biological activity.
Chemical Formula: C₇H₈ClN₂O₂S
Molecular Weight: 202.67 g/mol
CAS Number: 19749-93-0
Synthesis
The synthesis of this compound typically involves the following steps:
- Reaction with Chloroacetyl Chloride: The compound is synthesized by reacting chloroacetyl chloride with 2-amino-1,3-thiazole in the presence of a base.
- Esterification: The resulting intermediate undergoes esterification with ethanol, often using an acid catalyst like sulfuric acid to yield the final product.
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity against various bacterial strains. Studies indicate that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with protein synthesis.
Antitumor Activity
Research has shown that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has been tested against HT29 (colon cancer) and Jurkat (T-cell leukemia) cells, demonstrating IC50 values comparable to established chemotherapeutic agents like doxorubicin. The presence of the thiazole ring is crucial for its anticancer activity, as it enhances binding affinity to target proteins involved in cell proliferation .
Enzyme Inhibition
This compound acts as an inhibitor for various enzymes. Its chloroacetyl group can form covalent bonds with nucleophilic sites on enzymes, leading to modulation of their activity. This characteristic makes it a useful scaffold for designing enzyme inhibitors in drug discovery.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Research indicates that:
- Substitution Patterns: Variations in substituents on the thiazole ring significantly affect antimicrobial and anticancer potency.
- Functional Group Influence: The presence of electron-withdrawing groups enhances biological activity by increasing lipophilicity and improving membrane permeability .
Comparative Analysis
To further understand the unique properties of this compound, comparisons can be made with other thiazole derivatives:
Compound | Activity Type | IC50 (µg/mL) | Comments |
---|---|---|---|
Ethyl {2-amino-1,3-thiazole} | Antimicrobial | >50 | Broader spectrum but less potent than target compound |
Thiazole-4-carboxylic Acid | Anticancer | 5.0 | Similar mechanism but different functional group effects |
Chloroacetylthiazole | Antimicrobial | 10.0 | Lacks ethyl ester group affecting solubility |
Case Studies
Several studies have highlighted the potential applications of this compound:
- Anticancer Study: In vitro studies on Jurkat cells showed that this compound induced apoptosis through mitochondrial pathways, suggesting its potential as a therapeutic agent in leukemia treatment.
- Antimicrobial Testing: Clinical isolates of Staphylococcus aureus were treated with varying concentrations of this compound, revealing effective inhibition at concentrations as low as 5 µg/mL.
Properties
IUPAC Name |
ethyl 2-[2-[(2-chloroacetyl)amino]-1,3-thiazol-4-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3S/c1-2-15-8(14)3-6-5-16-9(11-6)12-7(13)4-10/h5H,2-4H2,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQNYVMHIBFTCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332860 | |
Record name | ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19749-93-0 | |
Record name | ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-(2-chloroacetamido)-4-thiazoleacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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